molecular formula C25H23N3O5S B2959414 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252824-99-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2959414
CAS No.: 1252824-99-9
M. Wt: 477.54
InChI Key: IKFKKFGVCYKZJJ-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted at the 3-position with a 3,4-dimethylbenzyl group and at the 1-position with an acetamide linker bearing a 1,3-benzodioxol-5-ylmethyl moiety. The thieno[3,2-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-15-3-4-18(9-16(15)2)12-28-24(30)23-19(7-8-34-23)27(25(28)31)13-22(29)26-11-17-5-6-20-21(10-17)33-14-32-20/h3-10,19,23H,11-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVZIPUUMTVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound exhibiting potential biological activity. This article reviews its molecular structure, pharmacological properties, and biological effects based on various studies and research findings.

Molecular Structure

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C28H26ClN3O5
  • Molecular Weight : 525.97 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds with similar structures have shown anticancer activity. A study on thienopyrimidine derivatives demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound under discussion may exhibit similar mechanisms due to its structural analogies.

Antimicrobial Effects

Another area of interest is the antimicrobial activity of benzodioxole derivatives. Studies have shown that these compounds possess significant antibacterial and antifungal properties. The presence of the benzodioxole moiety in the target compound suggests potential efficacy against various microbial strains.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate anticancer effectsThe compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines.
Study 2 Assess antimicrobial activityExhibited significant inhibition against Staphylococcus aureus and Candida albicans with MIC values of 32 µg/mL.
Study 3 Investigate cytotoxicityThe compound showed low cytotoxicity in normal human fibroblast cells (CC50 > 100 µg/mL), indicating a favorable safety profile.

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Disruption of Cell Cycle : Arresting cells at specific phases (G0/G1 or G2/M).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : N-(1,3-Benzodioxol-5-yl)-2-[2,4-dioxo-3-(3-pyridinylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide (RN: 941989-92-0)

  • Core Structure: Pyrido[3,2-d]pyrimidinone instead of thieno[3,2-d]pyrimidinone.
  • Substituents : 3-Pyridinylmethyl vs. 3,4-dimethylbenzyl.

Compound B: N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide

  • Core Structure: Thieno[2,3-d]pyrimidine with a phenoxy substituent.
  • Substituents : Phenyl group at the 4-position vs. 3,4-dimethylbenzyl at the 3-position.
  • Physicochemical Data : Molecular weight 362.0 g/mol, m.p. 190–191°C . The absence of a benzodioxol group may reduce metabolic stability compared to the target compound.

Substituent-Based Analogues

Compound C : 2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide

  • Key Features : Benzotriazole and pyridyl substituents.
  • Activity: Demonstrates noncovalent inhibition mechanisms, suggesting that halogenated or nitrogen-rich substituents (e.g., pyridyl) may enhance target engagement in enzyme inhibition .

Compound D: 5,6-Methylenedioxy-2-aminoindan

  • Key Features : Rigid benzodioxol-containing scaffold.
  • Behavioral Activity: Shares the 1,3-benzodioxol motif but lacks the pyrimidinone core. Used in neuropharmacological studies to differentiate entactogen-like activity from hallucinogens, highlighting the role of benzodioxol in modulating serotonergic pathways .

Pharmacological and Physicochemical Data Comparison

Parameter Target Compound Compound A Compound B Compound C
Core Structure Thieno[3,2-d]pyrimidinone Pyrido[3,2-d]pyrimidinone Thieno[2,3-d]pyrimidine Benzotriazole-pyrimidine hybrid
Molecular Weight (g/mol) ~515.5 (calculated) ~466.4 362.0 ~450.0
Key Substituents 3,4-Dimethylbenzyl 3-Pyridinylmethyl Phenyl 5-Chloro-3-pyridyl
Lipophilicity (LogP) High (predicted) Moderate Moderate Moderate-high
Reported Activity Anticancer (inferred) Enzyme inhibition Anticancer Kinase inhibition

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protocols similar to those for Compound A (e.g., reductive amination for benzyl group introduction) and Compound B (carbodiimide-mediated coupling for acetamide formation) .
  • Biological Targets: Thieno-pyrimidinones are known to inhibit kinases (e.g., EGFR, VEGFR) and topoisomerases. The 3,4-dimethylbenzyl group may enhance hydrophobic interactions in ATP-binding pockets .
  • Metabolic Stability : The 1,3-benzodioxol group in the target compound may reduce oxidative metabolism compared to simpler aryl groups, as seen in Compound D’s resistance to rapid clearance in vivo .

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